molecular formula C12H11NO2S B6599339 3-[(Phenylsulfonyl)methyl]pyridine CAS No. 1620-51-5

3-[(Phenylsulfonyl)methyl]pyridine

Cat. No.: B6599339
CAS No.: 1620-51-5
M. Wt: 233.29 g/mol
InChI Key: NYANCYPJKOOJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Phenylsulfonyl)methyl]pyridine is a pyridine derivative featuring a phenylsulfonyl group attached via a methyl linker to the pyridine ring.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYANCYPJKOOJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298005
Record name 3-[(Phenylsulfonyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-51-5
Record name 3-[(Phenylsulfonyl)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Phenylsulfonyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(Halomethyl)pyridine Intermediates

3-Methylpyridine serves as the starting material for generating 3-(bromomethyl)pyridine via radical bromination using N-bromosuccinimide (NBS) under ultraviolet light or thermal initiation. Alternative halogenating agents, such as thionyl chloride, yield 3-(chloromethyl)pyridine, though with reduced regioselectivity.

Sulfinate Displacement Reaction

Sodium phenylsulfinate (NaSO₂Ph) reacts with 3-(bromomethyl)pyridine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C, facilitating an SN2 mechanism to form the target compound. While this method is straightforward, challenges include the hygroscopic nature of sulfinate salts and competing elimination side reactions.

Table 1: Representative Conditions for Nucleophilic Substitution

ParameterDetails
Substrate3-(Bromomethyl)pyridine
NucleophileSodium phenylsulfinate (1.2 equiv)
SolventDMF
Temperature80°C, 12 h
Yield60–70% (estimated)

Photocatalytic Alkylation Using Bromomethyl Phenyl Sulfone

Visible-light photocatalysis offers a sustainable route for C–H functionalization. Adapted from imidazopyridine alkylation, this method employs bromomethyl phenyl sulfone (PhSO₂CH₂Br) as an alkylating agent under iridium-based photocatalysis.

Reaction Mechanism

Ir(ppy)₃ catalyzes the generation of a sulfone-stabilized radical via single-electron transfer (SET) from bromomethyl phenyl sulfone. The radical selectively adds to the electron-deficient 3-position of pyridine, followed by hydrogen atom transfer (HAT) to yield the product.

Key Conditions :

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Base: K₂HPO₄ (0.4 mmol)

  • Solvent: Acetonitrile, N₂ atmosphere

  • Light Source: 26 W compact fluorescent lamp (CFL)

  • Temperature: 25°C, 12 h

Challenges and Optimization

Pyridine’s low reactivity necessitates precise control of radical flux to minimize dimerization byproducts. Modulating light intensity and employing directing groups (e.g., Lewis acids) could enhance regioselectivity, though this remains unexplored in published literature.

Palladium-Catalyzed Desulfinative Coupling

Palladium-mediated cross-coupling reactions enable the modular assembly of sulfonylmethyl derivatives. Source elucidates a mechanism where sulfinate salts undergo desulfination to form aryl-palladium intermediates, which subsequently couple with pyridine derivatives.

Reaction Design

A proposed route involves:

  • Oxidative Addition : 3-Bromopyridine reacts with Pd(PCy₃)₂ to form (3-pyridyl)Pd(PCy₃)₂Br.

  • Sulfinate Coordination : Phenylsulfonylmethyl sulfinate (PhSO₂CH₂SO₂Na) replaces the bromide ligand.

  • Desulfination and Reductive Elimination : SO₂ extrusion forms a Pd–CH₂SO₂Ph intermediate, which couples with the pyridyl group to yield the product.

Table 2: Palladium-Catalyzed Coupling Parameters

ComponentDetails
CatalystPd(OAc)₂ (5 mol%)
LigandTricyclohexylphosphine (PCy₃)
SolventToluene
Temperature100°C, 24 h
YieldNot reported (inferred from analogs)

Limitations

The method’s practicality is hindered by the instability of palladium-sulfinate complexes and the high cost of phosphine ligands. Additionally, competing homocoupling of sulfinate salts reduces efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsScalability
Nucleophilic SubstitutionSimple setup, no catalystsLow yields, halide synthesis challengesModerate
PhotocatalysisMild conditions, atom economyRegioselectivity issues, light-dependentLow to moderate
Palladium CatalysisHigh functional group toleranceCostly catalysts, side reactionsLow

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfonyl)methyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The phenylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols, and may be catalyzed by transition metals.

Major Products Formed

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Phenylsulfonyl)methyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfonyl)methyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonylmethyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-[(Phenylsulfonyl)methyl]pyridine with structurally related pyridine derivatives, focusing on substituent effects and key physicochemical parameters:

Compound Name Substituent(s) Molecular Weight (g/mol) logP Key Structural Features References
This compound Phenylsulfonylmethyl (C₆H₅SO₂CH₂) Inferred: ~261.3 Inferred: ~2.5–3.5 Electron-withdrawing sulfonyl group; methyl linker enhances steric bulk.
3-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl (C₆H₅SO₂) 258.3 3.48 Fused pyrrolopyridine ring; higher planarity.
4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine Methylsulfanyl (SCH₃) 247.4 Not reported Electron-donating thioether; tetrahydro-pyridine increases flexibility.
3-(Piperidin-1-ylsulfonyl)pyridine Piperidinylsulfonyl (C₅H₁₀NSO₂) 242.3 Not reported Sulfonyl linked to aliphatic amine; increased solubility.
BOP-11 (from ) 3-(Methyl)pyridine Not reported Not reported Methyl group at pyridine 3-position; lower inhibitory activity vs. 4-substituted analogs.

Key Observations:

  • logP and Solubility: Compounds with sulfonyl groups (e.g., 3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine) exhibit moderate lipophilicity (logP ~3.48), suggesting balanced membrane permeability. In contrast, aliphatic sulfonamides (e.g., 3-(piperidin-1-ylsulfonyl)pyridine) may have improved aqueous solubility due to nitrogen basicity .

Q & A

Q. What are the recommended synthetic routes for 3-[(Phenylsulfonyl)methyl]pyridine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step reactions involving sulfonylation and coupling. A common approach uses Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol mixtures, followed by purification via flash chromatography. Optimal yields (~41%) are achieved with precise control of temperature (reflux conditions) and stoichiometric ratios of boronic acid derivatives . Base selection (e.g., K₂CO₃) is critical to minimize side reactions.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • IR spectroscopy to identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) .
  • X-ray crystallography (for crystalline derivatives) to resolve stereochemical ambiguities, as demonstrated in related pyridine analogs .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Standard assays include:

  • Enzyme inhibition studies (e.g., kinase assays using DYRK1A or NRF2 targets) to quantify IC₅₀ values .
  • Cytotoxicity profiling (e.g., MTT assays) in cancer cell lines to assess antiproliferative effects .
  • Receptor binding assays (e.g., fluorescence polarization) to measure affinity for therapeutic targets .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the compound’s pharmacokinetic properties and target selectivity?

The sulfonyl group enhances metabolic stability by reducing oxidative degradation and improving solubility via hydrogen bonding. Computational studies suggest it facilitates π-π stacking with hydrophobic enzyme pockets (e.g., NRF2 binding sites), increasing target engagement . LogP calculations and in vitro permeability assays (Caco-2 models) are recommended to optimize bioavailability .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity or compound purity). Mitigation strategies include:

  • Orthogonal assay validation (e.g., SPR vs. fluorescence-based binding).
  • Batch-to-batch reproducibility checks via HPLC-MS .
  • Meta-analysis of structural analogs to identify activity trends linked to substituent effects .

Q. Which computational methods are most effective for predicting the binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina, Glide) combined with molecular dynamics simulations (AMBER, GROMACS) can model ligand-receptor interactions. For example, studies on NRF2 activators highlight the sulfonyl group’s role in stabilizing hydrogen bonds with Keap1 residues . Free energy perturbation (FEP) calculations further refine binding affinity predictions .

Q. How should structure-activity relationship (SAR) studies be designed to optimize the pyridine core?

Systematic modifications include:

  • Varying substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced electrophilicity) .
  • Replacing pyridine with isosteres (e.g., pyrimidine) to assess steric and electronic effects.
  • Probing sulfonyl linker flexibility by introducing methylene spacers or rigidifying moieties .

Q. What are the common synthetic impurities in this compound, and how can they be mitigated?

Impurities include unreacted intermediates (e.g., bromopyridine derivatives) and byproducts from incomplete sulfonylation. Strategies:

  • Optimize reaction time/temperature to minimize side reactions.
  • Use scavenger resins (e.g., QuadraSil®) during purification .
  • Monitor purity via UPLC-MS with charged aerosol detection (CAD) .

Q. What in vivo models are appropriate for assessing the therapeutic potential of this compound?

  • Xenograft models (e.g., human tumor implants in mice) for oncology applications .
  • Neuroinflammatory models (e.g., LPS-induced CNS injury) if targeting NRF2 pathways .
  • Pharmacokinetic studies in rodents to measure half-life and tissue distribution .

Q. How can target engagement be validated in cellular systems?

Advanced methods include:

  • Cellular Thermal Shift Assay (CETSA) to confirm compound-target binding in live cells .
  • CRISPR/Cas9 knockouts of putative targets to assess loss of activity .
  • Click chemistry probes (e.g., alkyne-tagged analogs) for pull-down and proteomic identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Phenylsulfonyl)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
3-[(Phenylsulfonyl)methyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.